3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole
Description
3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole is a halogenated isoxazole derivative characterized by a bromophenyl group at position 3 and a chloromethyl group at position 5 of the isoxazole ring. The isoxazole core, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal and materials chemistry due to its metabolic stability and tunable electronic properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERBCGMDIWXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Chloromethylation: The isoxazole ring is chloromethylated using chloromethyl methyl ether (MOMCl) or other chloromethylating agents under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Isoxazole oxides.
Reduction Products: Dehalogenated isoxazoles.
Scientific Research Applications
3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
Halogenated Derivatives
3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole (4o)
- Structure : Bromophenyl at position 3; trifluoromethoxy-substituted phenyl at position 3.
- Key Data :
- 1H NMR (CDCl3) : δ 7.81–7.74 (m, 3H), 7.71–7.64 (m, 3H), 6.88 (s, 1H) .
- Synthesis: Prepared via [3+2] cycloaddition of (Z)-4-bromo-N-hydroxybenzimidoyl chloride with 1-ethynyl-3-(trifluoromethoxy)benzene.
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (5m)
- Structure : Thiophene replaces chloromethyl at position 4.
- Key Data :
- 1H NMR (DMSO-d6) : δ 7.87–7.71 (m, aromatic protons), 7.28 (t, J = 4.4 Hz, thiophene-H) .
- Comparison : The thiophene moiety introduces π-conjugation and sulfur-based reactivity, differing from the electrophilic chloromethyl group.
Alkyl/Functional Group Variations
5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Structure: Bromomethyl instead of chloromethyl at position 5. Key Data: Molecular formula C10H7BrClNO; InChIKey: WJNJTNARAJURHF-UHFFFAOYSA-N . Comparison: Bromine’s higher atomic radius and polarizability may alter nucleophilic substitution kinetics compared to chlorine.
(3-(4-Bromophenyl)isoxazol-5-yl)methanol Structure: Hydroxymethyl replaces chloromethyl at position 5. Key Data: CAS 206055-91-6; Similarity score 0.67 to the target compound . Comparison: The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic chloromethyl group.
Partially Saturated Isoxazole Derivatives
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole Structure: Dihydroisoxazole ring (saturated at positions 4,5). Key Data: Molecular formula C16H13BrClNO2; Molar mass 366.64 g/mol .
Triazole and Benzoxazole Hybrids
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Spectral and Physical Properties
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